molecular formula C36H48N2O10 B1167916 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxypheny CAS No. 111188-70-6

1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxypheny

Cat. No.: B1167916
CAS No.: 111188-70-6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 1,5-Benzothiazepine Research

The historical trajectory of 1,5-benzothiazepine research began in the mid-1950s with a serendipitous discovery that would fundamentally alter the landscape of cardiovascular medicine. In 1955, Leo Sternbach, working at Hoffmann-La Roche on the development of tranquilizers, synthesized the first benzodiazepine compound, chlordiazepoxide. However, the development of the benzothiazepine framework followed a different pathway, emerging from efforts to create new calcium channel blocking agents. The compound 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl) was subsequently synthesized and found to possess remarkable cardiovascular properties.

The initial pharmacological evaluation of this compound revealed very strong sedative, anticonvulsant, and muscle relaxant effects when submitted to standard battery animal tests. These impressive clinical findings led to its rapid introduction throughout the world in the early 1980s, with formal approval by the United States Food and Drug Administration occurring in 1982. The success of this initial benzothiazepine compound catalyzed extensive research into related structures, leading to the development of numerous derivatives including clentiazem and other therapeutically relevant compounds.

The evolution of benzothiazepine research has been characterized by systematic structure-activity relationship studies that have revealed the critical importance of specific structural features. Research has demonstrated that the 1,5-benzothiazepine ring system serves as an essential pharmacophore, with modifications at various positions leading to compounds with distinct biological profiles. The development of synthetic methodologies has also evolved significantly, with researchers exploring various approaches including microwave-assisted synthesis, solid-support methodologies, and green chemistry approaches using polyethylene glycol-mediated pathways.

Significance in Medicinal Chemistry and Drug Discovery

The 1,5-benzothiazepine framework has established itself as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across multiple therapeutic domains. The significance of this scaffold extends far beyond its initial cardiovascular applications, encompassing activities against diverse families of molecular targets. The benzothiazepine nucleus has been particularly valuable in lead discovery programs, as compounds containing this framework have shown activity against numerous biological targets including G-protein coupled receptors, ion channels, and various enzymes.

The therapeutic potential of 1,5-benzothiazepine derivatives has been extensively documented across multiple biological activities. Research has revealed antimicrobial properties, with some derivatives showing potent activity against Cryptococcus neoformans, Candida albicans, Escherichia coli, and Staphylococcus aureus, with minimum inhibitory concentration values ranging from 2 to 6 micrograms per milliliter. Recent investigations have also identified significant anticancer potential, with certain derivatives demonstrating impressive cytotoxic activity against liver cancer cell lines, achieving half maximal inhibitory concentration values as low as 3.29 ± 0.15 micromolar, which compares favorably to standard chemotherapeutic agents.

The drug-likeness characteristics of benzothiazepine derivatives have been systematically evaluated through Absorption, Distribution, Metabolism, Excretion, and Toxicity studies. Novel 1,5-benzothiazepine derivatives have been shown to meet Lipinski's rule of five criteria, with molecular weights less than 500 daltons, hydrogen bond donors fewer than five, and octanol/water partition coefficients less than five. These favorable physicochemical properties contribute to enhanced solubility and effectiveness as drug candidates, while in silico studies have predicted minimal carcinogenicity or tumorigenicity potential.

Pharmacophore Characteristics of the 1,5-Benzothiazepine Scaffold

The pharmacophore characteristics of the 1,5-benzothiazepine scaffold are defined by specific structural features that contribute to its diverse biological activities. The fundamental architecture consists of a benzene ring fused to a seven-membered thiazepine ring, creating a unique three-dimensional arrangement that facilitates interactions with multiple molecular targets. The specific compound 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl) exemplifies the optimal arrangement of these pharmacophoric elements.

The stereochemical configuration plays a crucial role in determining biological activity, with the (2S,3S)-configuration being particularly important for optimal therapeutic effects. The molecular formula C₂₂H₂₆N₂O₄S with a molecular weight of 414.518 daltons represents an optimal balance between molecular size and bioavailability. The presence of the acetyl group at the 3-position and the dimethylaminoethyl substituent at the 5-position are critical for maintaining the appropriate pharmacokinetic properties.

Structural Feature Contribution to Activity Molecular Interaction
Benzothiazepine Core Primary pharmacophore Target recognition
(2S,3S)-Configuration Stereoselectivity Receptor binding
Acetyl Group (Position 3) Metabolic stability Esterase interaction
Dimethylaminoethyl (Position 5) Membrane permeability Ionic interactions
Methoxyphenyl (Position 2) Selectivity enhancement Hydrophobic interactions

Structure-activity relationship studies have revealed that halogenated phenyl substitutions at the second position of the benzothiazepine scaffold significantly enhance biological activity. This observation has been supported by molecular docking simulations, which demonstrate improved binding patterns to selected target proteins when halogen substituents are present. The binding affinity appears to be influenced by the electronic properties of the substituents, with electron-withdrawing groups generally enhancing activity.

The physicochemical properties of benzothiazepine derivatives are characterized by favorable solubility profiles and appropriate lipophilicity. The compound demonstrates good water solubility, which can be further modulated through salt formation or structural modifications. Crystal engineering approaches have been employed to optimize solubility characteristics, with various salt forms showing different dissolution profiles. The hydrochloride salt form, in particular, has been widely adopted for pharmaceutical applications due to its enhanced aqueous solubility compared to the free base.

The metabolic profile of benzothiazepine compounds involves complex biotransformation pathways mediated by cytochrome P450 enzymes, particularly CYP3A4. The presence of multiple metabolically labile sites, including the ester functionality and the dimethylaminoethyl side chain, provides opportunities for systematic structural modifications to optimize pharmacokinetic properties. Understanding these metabolic pathways has been crucial for the development of extended-release formulations and for predicting potential drug-drug interactions.

Properties

CAS No.

111188-70-6

Molecular Formula

C36H48N2O10

Origin of Product

United States

Preparation Methods

Cyclization Using Propyl Phosphonic Anhydride (T3P)

In a novel approach, C. V. Deepu et al. demonstrated the synthesis of 1,5-benzothiazepin-4(5H)-one derivatives via intramolecular cyclization of 2-{[(2-amino-5-methoxyphenyl)thio]methyl}-2-n-butylhexanoic acid (Compound 6) using T3P as a cyclodehydrating agent. The reaction proceeds in ethyl acetate with triethylamine as a base, yielding the benzothiazepinone core in 90% efficiency after purification by silica gel chromatography. This method avoids traditional acidic conditions, reducing side reactions such as oxidation or polymerization.

Alkaline Hydrolysis of Benzothiazole Derivatives

Alternative routes described in patent literature involve alkaline hydrolysis of benzothiazole precursors. For example, heating 5-methoxybenzothiazole with aqueous potassium hydroxide at reflux generates the corresponding o-aminothiophenol intermediate, which undergoes cyclocondensation with α,β-unsaturated carboxylic acids (e.g., acrylic acid) to form the benzothiazepinone ring. This method, while effective, requires stringent temperature control (100–110°C) and acidification with sulfuric acid to isolate the product.

Introduction of the Dimethylaminoethyl Side Chain

The incorporation of the 5-[2-(dimethylamino)ethyl] substituent is achieved through nucleophilic substitution of the hydroxyl group in Compound II.

Phase-Transfer Catalyzed Alkylation

A patented process optimizes this step using phase-transfer conditions. Compound II is suspended in a toluene/N,N-dimethylacetamide/water (8:1:0.5–18:1:1 v/v) mixture with potassium carbonate (2–3 equivalents) and dimethylaminoethyl chloride hydrochloride (1–1.5 equivalents). Catalytic amounts of tetrabutylammonium hydrogen sulfate facilitate the reaction at 90°C, achieving a 98% yield of 3-hydroxy-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (Compound IV) within 5 hours. The phase-transfer system enhances solubility and reaction kinetics, avoiding prolonged reaction times associated with acetone/water mixtures.

Acetylation of the Hydroxyl Group

The final step involves acetylation of Compound IV to introduce the 3-(acetyloxy) group.

Acetic Anhydride-Mediated Esterification

In the same patent, acetylation is performed by treating Compound IV with acetic anhydride in toluene at room temperature for 10 hours. This mild condition prevents racemization and preserves the stereochemical integrity of the cis-configuration, critical for the compound’s biological activity. The product is isolated by solvent evaporation and recrystallization, yielding the target compound in >95% purity.

Comparative Analysis of Synthetic Routes

Parameter T3P Cyclization Alkaline Hydrolysis Phase-Transfer Alkylation
Key Reagent T3PKOH/H2SO4Tetrabutylammonium hydrogen sulfate
Reaction Time 3 hours16–24 hours5 hours
Yield 90%75–85%98%
Stereoselectivity Not reportedNot reportedCis-configuration preserved

Optimization and Industrial Scalability

Solvent Systems and Recycling

The toluene/N,N-dimethylacetamide system in phase-transfer catalysis allows solvent recovery, reducing ecological and economic costs. In contrast, methods using chlorinated solvents (e.g., methylene chloride) require incineration due to contamination.

Degradation and Stability Considerations

Like its analogue 4-AcO-DMT, the acetylated product may undergo degradation under humid or acidic conditions, potentially forming polymeric byproducts. Storage in anhydrous environments at low temperatures (–20°C) is recommended to maintain stability .

Chemical Reactions Analysis

Types of Reactions

1,5-Benzothiazepin-4(5H)-one undergoes various chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms into the molecule, typically using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Removal of oxygen or addition of hydrogen, often facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Replacement of hydrogen atoms or functional groups with other atoms or groups, using reagents such as halogens, acids, or organometallic compounds.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution Reagents: Halogens (Cl₂, Br₂), acids (HCl, H₂SO₄)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Pharmacological Applications

1. Cardiovascular Applications
The benzothiazepine class has been primarily recognized for its cardiovascular applications. The parent compound of this derivative, Diltiazem, is widely used as an antihypertensive and antianginal agent. Studies have shown that derivatives like the one in focus exhibit calcium channel blocking properties which are crucial in managing hypertension and angina pectoris .

2. Neurological Effects
Research indicates that compounds containing the benzothiazepine moiety can also display neuropharmacological effects. They have been investigated for their potential in treating anxiety and depression due to their interaction with neurotransmitter systems . The dimethylaminoethyl side chain enhances these effects by potentially increasing bioavailability and receptor affinity.

3. Antimicrobial Activity
Recent studies have reported antimicrobial properties associated with benzothiazepine derivatives. The compound has been tested against various bacterial strains, showing significant inhibitory effects . This makes it a candidate for developing new antibiotics.

Case Studies

Case Study 1: Diltiazem Derivatives
A study focusing on the modification of Diltiazem highlighted the synthesis of various analogs including the compound . These analogs were tested for their efficacy in lowering blood pressure and showed promising results in both in vitro and in vivo models .

Case Study 2: Antimicrobial Testing
Another research effort evaluated the antimicrobial efficacy of several benzothiazepine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 3-position significantly enhanced antibacterial activity .

Mechanism of Action

The mechanism of action of 1,5-Benzothiazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. This interaction often leads to modulation of cellular activities, such as inhibition of enzyme function or alteration of signal transduction pathways. Detailed studies of its binding affinities, conformational changes, and downstream effects are crucial for understanding its full potential.

Comparison with Similar Compounds

(-)-cis-3-Acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one ((-)-13e)

  • Structural Differences : Methyl substituents at positions 8 (benzothiazepine ring) and 4 (phenyl group) instead of methoxy and hydrogen, respectively .
  • Pharmacology : Exhibits potent platelet aggregation inhibition (IC₅₀ = 2.1 μM), distinct from diltiazem’s calcium channel blocking .
  • Significance : Demonstrates how alkyl substituents on the aromatic ring shift biological activity toward antiplatelet effects.

(±)-cis-2-(4-Methoxyphenyl)-3-hydroxy-8-phenoxy/-7-chloro-8-methyl/-9-chloro-6-methoxy derivatives

  • Structural Differences: Substituents at position 8 (phenoxy, chloro, methyl) and position 6 (methoxy) .
  • Synthesis: Derived from condensation of 2-aminobenzenethiols with glycidate esters under nitrogen, followed by methylation or chloroacetylation .

2-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

  • Structural Differences: Lacks the acetyloxy, dimethylaminoethyl, and 4-methoxyphenyl groups .
  • Pharmacology: No significant cardiovascular activity reported; serves as a scaffold for further derivatization .

Pharmacologically Related Compounds

Diltiazem N-Oxide

  • Structural Difference: Oxidation of the dimethylamino group to a dimethyloxidoamino moiety .
  • Pharmacology : A metabolite of diltiazem with reduced calcium channel blocking activity (10–20% potency of parent compound) .
  • Physicochemical Properties : Molecular weight 430.52 g/mol ; altered solubility profile due to polar N-oxide group .

Deacetyldiltiazem

  • Structural Difference : Removal of the acetyloxy group at position 3 .
  • Pharmacology : Retains calcium channel blocking activity but with shorter half-life due to increased metabolic susceptibility .

Pharmacological and Physicochemical Data

Compound Target Activity IC₅₀/EC₅₀ LogP Solubility (mg/mL) Reference
Diltiazem Hydrochloride L-type Calcium Channel Blockade 0.1 μM (in vitro) 2.9 50 (water)
(-)-13e Platelet Aggregation Inhibition 2.1 μM 3.4 12 (DMSO)
8-Chloro Derivatives Antidepressant (SSRI-like) 15 μM 4.1 <1 (water)
Diltiazem N-Oxide Calcium Channel Blockade 5 μM 1.8 120 (water)

Key Findings and Implications

Structural-Activity Relationships (SAR): The 4-methoxyphenyl group and dimethylaminoethyl chain are critical for calcium channel affinity. Alkyl/alkoxy substitutions at position 8 shift activity toward non-cardiovascular targets (e.g., antiplatelet, antidepressant) .

Metabolic Considerations: Oxidation of the dimethylamino group (N-Oxide) or deacetylation reduces potency, guiding prodrug design .

Therapeutic Diversification :

  • Modifications to the benzothiazepine core enable repurposing for CNS disorders or hematological applications .

Biological Activity

1,5-Benzothiazepin-4(5H)-one derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the specific compound 1,5-benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl), highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Overview of 1,5-Benzothiazepine Derivatives

The 1,5-benzothiazepine structure is characterized by a fused thiazepine ring and an aromatic system. This unique arrangement contributes to its pharmacological versatility. Notably, compounds within this class have been reported to exhibit activities such as:

  • Calcium channel blocking
  • Anti-HIV effects
  • Anti-inflammatory properties
  • Antioxidant and antiangiogenic activities .

Structure-Activity Relationship (SAR)

The biological activity of 1,5-benzothiazepin derivatives is heavily influenced by their substituents. For instance, the presence of an acetyloxy group and a dimethylaminoethyl side chain has been linked to enhanced biological efficacy. Research indicates that modifications at various positions on the benzothiazepine scaffold can significantly alter potency against specific biological targets.

Table 1: Summary of Biological Activities of Selected 1,5-Benzothiazepine Derivatives

CompoundBiological ActivityEC50 (μM)Reference
Compound 22Anti-HIV0.3
Compound 25Anti-diabetic-
Compound 27Anti-ulcer-
Compound 9aAntiangiogenic-
Compound 9bAntioxidant-

Anti-HIV Activity

The compound has shown promising anti-HIV activity with an effective concentration (EC50) of 0.3 μM against HIV-1-induced cytopathicity in MT-4 cells. This potency is comparable to established antiretroviral drugs like nevirapine .

Anti-Angiogenic and Antioxidant Properties

Recent studies have demonstrated that derivatives of 1,5-benzothiazepin-4(5H)-one possess significant antiangiogenic properties. In vitro assays indicated that these compounds effectively inhibit capillary proliferation, suggesting potential applications in cancer therapy by targeting tumor-induced angiogenesis . Additionally, antioxidant assays using DPPH and nitric oxide scavenging methods revealed that these compounds can mitigate oxidative stress, which is crucial in preventing oncogenic transformations .

Anti-Ulcer Activity

Research has also highlighted the anti-ulcer effects of certain derivatives. For example, compound (27) exhibited significant gastric secretory inhibition in Shay’s ulcer models in rats, indicating its potential as a therapeutic agent for gastrointestinal disorders .

Case Studies

Several studies have explored the synthesis and evaluation of various benzothiazepine derivatives:

  • Synthesis and Evaluation : A study synthesized novel derivatives and evaluated their biological activities. The results showed that modifications to the benzothiazepine structure enhanced both antioxidant and antiangiogenic properties significantly .
  • Clinical Applications : Some derivatives have been clinically utilized as cardiovascular agents (e.g., diltiazem), while others are under investigation for their neuroprotective effects against CNS disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and purification methods for this compound?

  • Methodological Answer : The compound can be synthesized via acetylation reactions using acetic anhydride under reflux conditions. For example, analogous benzothiazepine derivatives are synthesized by reacting intermediates with acetylating agents in ethanol, followed by solvent evaporation and purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Chiral purity is critical, requiring stereoselective synthesis or resolution using chiral stationary phases .

Q. How is structural characterization performed for this benzothiazepine derivative?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (1H and 13C) to confirm substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., acetyloxy C=O stretch at ~1740 cm⁻¹).
  • X-ray crystallography for absolute stereochemical confirmation, as demonstrated in related benzodiazepine analogs .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .

Q. What is the pharmacological relevance of this compound?

  • Methodological Answer : Structurally related to diltiazem (a calcium channel blocker), this compound may interact with L-type calcium channels. Initial activity screening should include in vitro assays (e.g., calcium flux inhibition in cardiomyocytes) and comparison to deacetyldiltiazem (a known metabolite of diltiazem) .

Q. Which analytical methods ensure quality control in research settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard, using pharmacopeial reference standards (e.g., USP or EP guidelines) to validate purity and identity. Chiral columns are recommended to resolve enantiomers .

Advanced Research Questions

Q. How to design a study evaluating bioactivity in cardiovascular models?

  • Methodological Answer :

  • In vitro : Use patch-clamp electrophysiology on isolated cardiomyocytes to measure calcium current (ICa) inhibition.
  • In vivo : Employ normotensive or hypertensive rodent models, monitoring blood pressure and heart rate changes.
  • Controls : Include diltiazem as a positive control and vehicle-treated groups. Dose-response relationships should be established using at least three concentrations .

Q. How to resolve contradictions in pharmacological data arising from synthesis impurities?

  • Methodological Answer :

  • Purity Analysis : Quantify impurities via HPLC-MS and compare batch-to-batch variability.
  • Orthogonal Assays : Validate activity using independent methods (e.g., radioligand binding assays vs. functional calcium flux).
  • Stereochemical Analysis : Ensure enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What experimental approaches assess stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Hydrolytic Stability : Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC.
  • Thermal Stability : Store at 40–60°C and analyze degradation products.
  • Photostability : Expose to UV light (ICH Q1B guidelines) .

Q. How to investigate stereochemical effects on target binding?

  • Methodological Answer :

  • Synthesize or isolate individual enantiomers via chiral resolution.
  • Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Correlate structural data (X-ray or molecular docking) with activity to identify critical stereochemical interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.